N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide
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Overview
Description
N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide is a versatile chemical compound with unique properties that make it suitable for various scientific research applications. This compound is particularly valuable in drug discovery and development, medicinal chemistry, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the imidazole ring, followed by the introduction of the benzyl group. The subsequent steps involve the incorporation of the fluorine atom and the pyridine ring, culminating in the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Benzylimidazol-2-yl)methyl]-2-fluoro-6-hydroxybenzamide
- N-[(1-Benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine
Uniqueness
Compared to similar compounds, N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide exhibits unique properties, such as enhanced binding affinity to specific targets and improved stability under various conditions. These characteristics make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-6-fluoro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-22(18(24)15-7-8-16(19)21-11-15)13-17-20-9-10-23(17)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAQQNJMETXOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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